![molecular formula C10H12N2OS B13101734 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. The presence of ethyl and methyl groups further modifies its chemical properties, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with formamide under acidic conditions to form the thienopyrimidine core. Subsequent alkylation reactions introduce the ethyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated thienopyrimidines.
科学研究应用
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ol
- 2,6-Dimethylthieno[2,3-d]pyrimidin-4-one
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is unique due to the presence of the ethyl group at the 2-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its binding affinity to certain targets or improve its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C10H12N2OS |
|---|---|
分子量 |
208.28 g/mol |
IUPAC 名称 |
2-ethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13) |
InChI 键 |
JIBQGAQQFJRRKH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


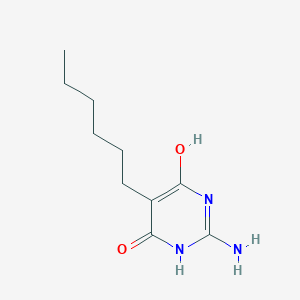
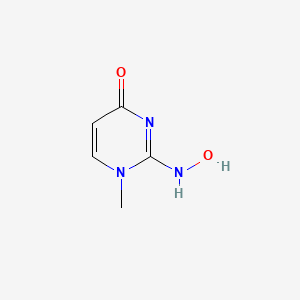
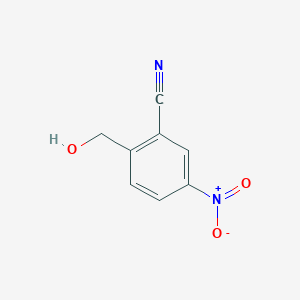
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
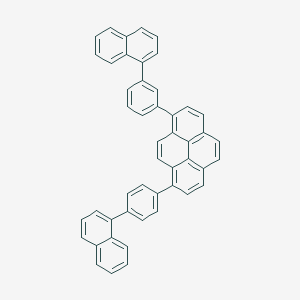
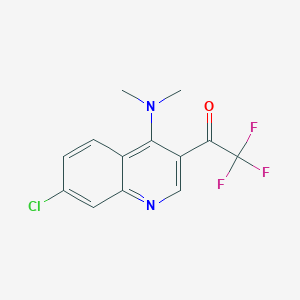
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)

